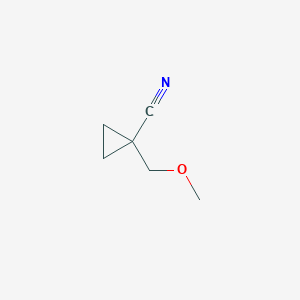
1-(Methoxymethyl)cyclopropanecarbonitrile
Overview
Description
1-(Methoxymethyl)cyclopropanecarbonitrile (CAS# 1267146-97-3) is a research chemical compound . It has a molecular weight of 111.14 and a molecular formula of C6H9NO .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: COCC1(CC1)C#N . This indicates that the molecule consists of a cyclopropane ring with a carbonitrile (C#N) and a methoxymethyl (COCC1) group attached .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a complex set of properties including a topological polar surface area of 33 Ų, a rotatable bond count of 2, and an XLogP3 of 0.1 .Scientific Research Applications
1-(Methoxymethyl)cyclopropanecarbonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been found to exhibit anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential as a building block for the synthesis of biologically active compounds. In materials science, this compound has been found to be a useful precursor for the synthesis of cyclopropane-based polymers and materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of 1-(Methoxymethyl)cyclopropanecarbonitrile is not well understood, but it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes. For example, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This compound has also been found to inhibit the activity of the enzyme squalene synthase, which is involved in the synthesis of cholesterol.
Biochemical and physiological effects:
This compound has been found to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells, fungi, and viruses. This compound has also been found to inhibit the activity of certain enzymes, as mentioned earlier. In vivo studies have shown that this compound exhibits antitumor activity in mice. This compound has also been found to exhibit antifungal activity in rats.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(Methoxymethyl)cyclopropanecarbonitrile in lab experiments is that it is a relatively simple and efficient compound to synthesize. This compound is also stable under normal laboratory conditions, and it can be stored for extended periods without significant degradation. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not well understood, which makes it difficult to design experiments that can elucidate its biological activity.
Future Directions
There are several future directions for the study of 1-(Methoxymethyl)cyclopropanecarbonitrile. One direction is to investigate the mechanism of action of this compound in more detail. This could involve the use of advanced biochemical and biophysical techniques to study the interactions between this compound and its target enzymes. Another direction is to explore the potential applications of this compound in materials science. This could involve the synthesis of new cyclopropane-based polymers and materials using this compound as a precursor. Finally, further studies could be conducted to evaluate the potential of this compound as a therapeutic agent for the treatment of cancer, fungal infections, and viral infections.
Conclusion:
In conclusion, this compound is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a cyclopropane derivative that has a methoxymethyl group attached to the cyclopropane ring, and a cyano group attached to the carbon atom of the ring. This compound has been found to exhibit anticancer, antifungal, and antiviral activities. This compound has also been investigated for its potential as a building block for the synthesis of biologically active compounds. The synthesis of this compound is a simple and efficient method that involves the reaction of cyclopropanecarboxylic acid with methanol and sodium methoxide to form the corresponding methoxy ester, which is then reacted with sodium cyanide to form this compound. Further studies are needed to investigate the mechanism of action of this compound in more detail and to explore its potential applications in materials science and as a therapeutic agent.
Safety and Hazards
properties
IUPAC Name |
1-(methoxymethyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-8-5-6(4-7)2-3-6/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNTZMSQCKBZOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1267146-97-3 | |
| Record name | 1-(methoxymethyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



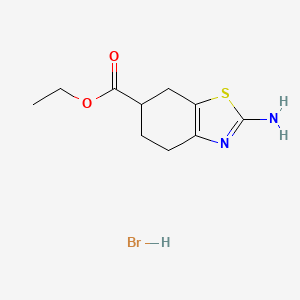
![1-(2,6-Diazaspiro[3.3]heptan-2-yl)ethanone hydrochloride](/img/structure/B1458132.png)


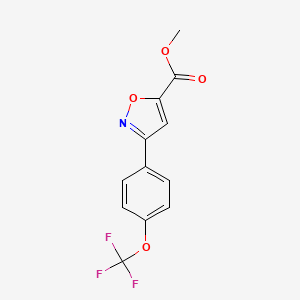
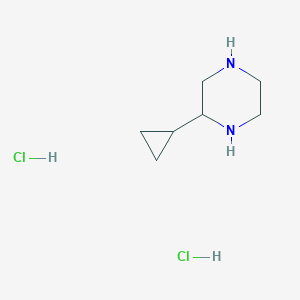
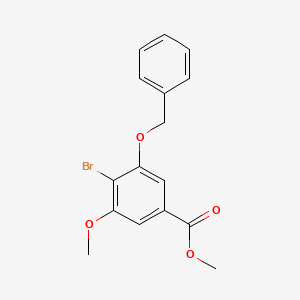
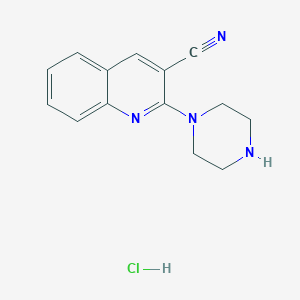
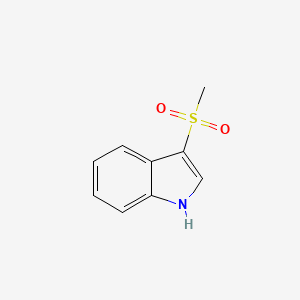
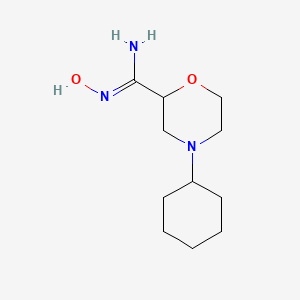
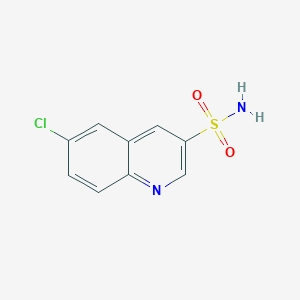

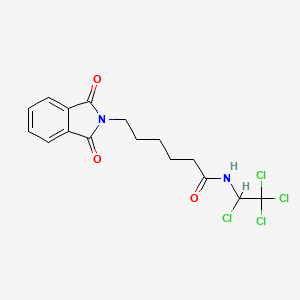
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]azepan-4-amine](/img/structure/B1458153.png)